[3-(diethylamino)propyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[3-(diethylamino)propyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: is an organic compound that features a diethylamino group attached to a propyl chain, which is further connected to a pyrazole ring substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(diethylamino)propyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as 1-bromo-3-chloropropane, to introduce the propyl chain.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the diethylamino group, potentially leading to the formation of hydrazine derivatives or secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the diethylamino group.
Reduction: Hydrazine derivatives or secondary amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Medicine:
- Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry:
- Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [3-(diethylamino)propyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can engage in hydrogen bonding or electrostatic interactions, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological or chemical effects.
Comparison with Similar Compounds
[3-(dimethylamino)propyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a dimethylamino group instead of a diethylamino group.
[3-(diethylamino)propyl][(1H-pyrazol-4-yl)methyl]amine: Lacks the methyl groups on the pyrazole ring.
Uniqueness:
- The presence of both the diethylamino group and the 1,3-dimethyl substitution on the pyrazole ring provides unique steric and electronic properties, enhancing its reactivity and potential applications compared to similar compounds.
Properties
Molecular Formula |
C13H26N4 |
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Molecular Weight |
238.37 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H26N4/c1-5-17(6-2)9-7-8-14-10-13-11-16(4)15-12(13)3/h11,14H,5-10H2,1-4H3 |
InChI Key |
AEZQWIHTGZNWJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CN(N=C1C)C |
Origin of Product |
United States |
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